Essential Building Block for Umibecestat (CNP520) BACE1 Inhibitor
The compound's specific 3-chloro-5-trifluoromethyl substitution pattern is a requisite for synthesizing umibecestat (CNP520), a potent BACE1 inhibitor that reached clinical trials for Alzheimer's disease. While the exact IC50 of the free acid is not the relevant metric, its utility is proven by its incorporation into a clinical-stage drug candidate with reported superior BACE1/BACE2 selectivity and pharmacokinetics [1]. Analogs lacking the 3-chloro substituent, such as 5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 80194-69-0), would not produce the same pharmacophore .
| Evidence Dimension | Synthetic Utility as Key Intermediate |
|---|---|
| Target Compound Data | Core building block for umibecestat (CNP520), a BACE1 inhibitor with superior BACE1/BACE2 selectivity and pharmacokinetics |
| Comparator Or Baseline | 5-(Trifluoromethyl)pyridine-2-carboxylic acid (CAS 80194-69-0) |
| Quantified Difference | Different final drug structure and pharmacophore |
| Conditions | Multi-step synthesis of umibecestat (CNP520) as described in the literature |
Why This Matters
Procurement of this specific intermediate is essential for research groups aiming to synthesize or study umibecestat (CNP520) or its analogs; generic substitution with a related picolinic acid derivative will not yield the correct target molecule.
- [1] Machauer, R., et al. (2021). Discovery of Umibecestat (CNP520): A Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor for the Prevention of Alzheimer's Disease. Journal of Medicinal Chemistry, 64(20), 15262-15279. View Source
